2-Chloro-3,5-dimethylphenol
Overview
Description
Synthesis Analysis 2-Chloro-3,5-dimethylphenol, a chlorinated phenol with methyl groups at the 3 and 5 positions, is synthesized through chlorination reactions of dimethylphenols. The chlorination of 2,5-dimethylphenol leads to various chlorinated cyclohexenones and dienones, indicating a complex pathway of chlorination reactions involving multiple steps and products (Hartshorn et al., 1986). Derivatives of 4-chloro-3,5-dimethylphenol have been synthesized using Suzuki reactions, showcasing its potential for functionalization and application in creating compounds with antibacterial properties (Zaooli et al., 2019).
Molecular Structure Analysis The structure of compounds derived from chlorination and other reactions involving 2,5-dimethylphenol has been elucidated through X-ray crystallography. These studies reveal the preferred conformations of polychloro cyclohexenones and the impact of chlorination on the molecular structure (Hartshorn et al., 1986).
Chemical Reactions and Properties Chlorination reactions are central to the chemical behavior of 2,5-dimethylphenol, with the formation of chlorocyclohexenones and dienones as key products. These reactions are sensitive to the conditions, such as the solvent and the presence of catalysts, which can significantly affect the outcome and the product distribution (Hartshorn et al., 1986).
Physical Properties Analysis The synthesis and characterization of derivatives of 4-chloro-3,5-dimethylphenol indicate its versatility and potential for further chemical modifications. The structural analyses of these derivatives provide insights into their physical properties, such as crystal structure and hydrogen bonding patterns (Zaooli et al., 2019).
Chemical Properties Analysis The chemical properties of 2-chloro-3,5-dimethylphenol derivatives, such as their reactivity in Suzuki coupling reactions and their antibacterial activities, highlight the compound's significance in synthetic chemistry and potential applications in developing new materials and pharmaceuticals (Zaooli et al., 2019).
Scientific Research Applications
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Pharmaceutical Toxicology
- Application : 2-Chloro-3,5-dimethylphenol is used as a reference material in pharmaceutical toxicology .
- Method of Application : As a reference material, it is used to compare and validate the results of pharmaceutical toxicology tests .
- Results : The use of this compound as a reference material helps ensure the accuracy and reliability of toxicology tests .
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Synthesis of Landomycin A
- Application : A related compound, 3,5-Dimethylphenol, was used as a starting reagent for the total synthesis of landomycin A .
- Method of Application : The exact method of application is not specified, but it involves chemical reactions to synthesize landomycin A from 3,5-Dimethylphenol .
- Results : Landomycin A is a potent antitumor angucycline antibiotic .
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Disinfection and Sanitation
- Application : A related compound, 4-Chloro-3,5-dimethylphenol, is used in hospitals and households for disinfection and sanitation .
- Method of Application : It is used in wound-cleansing applications and household antiseptics such as Dettol liquid, cream, and ointments .
- Results : The use of this compound helps in maintaining hygiene and preventing infections .
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Capillary Gas Chromatography
- Application : A related compound, 3,5-Dimethylphenol, is used in the simultaneous determination of urinary concentrations of phenol, o-, p-, m-cresols, 1-, 2-naphthol and xylenol isomers by capillary gas chromatography .
- Method of Application : The compound is used as a reference in the chromatography process to identify and quantify the mentioned compounds in urine samples .
- Results : This method provides a reliable way to monitor exposure to these compounds in occupational and environmental settings .
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Personal Care Products
- Application : A related compound, 2,4-Dichloro-3,5-dimethylphenol, is frequently used in personal care products such as hand-cleaning detergent, soap, dandruff control shampoo .
- Method of Application : The compound is added to these products for its antimicrobial properties .
- Results : The use of this compound helps in maintaining hygiene and controlling dandruff .
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Industrial Manufacturing
- Application : Xylenols, which are derivatives of phenol with two methyl groups at various positions relative to the hydroxyl group, are used in the manufacture of antioxidants .
- Method of Application : Xylenols are used as starting materials in the synthesis of certain types of antioxidants .
- Results : The antioxidants produced are used in various industries to prevent the degradation of some materials .
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Pharmaceutical Testing
- Application : 2-Chloro-3,5-dimethylphenol is used as a reference material in pharmaceutical testing .
- Method of Application : As a reference material, it is used to compare and validate the results of pharmaceutical tests .
- Results : The use of this compound as a reference material helps ensure the accuracy and reliability of tests .
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Thermophysical and Thermochemical Data Collection
- Application : A related compound, 3,5-Dimethylphenol, is used in the collection of thermophysical and thermochemical data .
- Method of Application : The compound is used as a reference in the data collection process to identify and quantify the mentioned compounds .
- Results : This method provides a reliable way to monitor exposure to these compounds in occupational and environmental settings .
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Manufacture of Antioxidants
- Application : Xylenols, which are derivatives of phenol with two methyl groups at various positions relative to the hydroxyl group, are used in the manufacture of antioxidants .
- Method of Application : Xylenols are used as starting materials in the synthesis of certain types of antioxidants .
- Results : The antioxidants produced are used in various industries to prevent the degradation of some materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPLGLMEXWSLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063946 | |
Record name | Phenol, 2-chloro-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dimethylphenol | |
CAS RN |
5538-41-0 | |
Record name | 2-Chloro-3,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5538-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-chloro-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-chloro-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3,5-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOL, 2-CHLORO-3,5-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM323UDG3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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